1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring substituted with a nitrophenylmethyl group and a fluorinated oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable precursor, often involving a fluorination step to introduce the fluorine atom.
Pyrimidine ring synthesis: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Coupling reactions: The nitrophenylmethyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, to attach the aromatic ring to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-aminophenyl)methyl]pyrimidine-2,4-dione: Similar structure but with an amino group instead of a nitro group.
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-methylphenyl)methyl]pyrimidine-2,4-dione: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group and the fluorinated oxolane ring makes 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione unique. These functional groups can impart specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H16FN3O7 |
---|---|
Molecular Weight |
381.31 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16FN3O7/c17-13-14(23)11(8-21)27-15(13)18-6-5-12(22)19(16(18)24)7-9-1-3-10(4-2-9)20(25)26/h1-6,11,13-15,21,23H,7-8H2/t11-,13-,14?,15-/m1/s1 |
InChI Key |
AOOYPGSHBAUMFT-KREAIGTHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@@H](C([C@H](O3)CO)O)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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